methyl 2-[({1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-1H-1,2,3-triazol-4-yl}carbonyl)amino]benzoate
Description
Methyl 2-[({1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-1H-1,2,3-triazol-4-yl}carbonyl)amino]benzoate is a heterocyclic compound featuring a benzisoxazole core fused with a triazole ring and a methyl benzoate moiety. The benzisoxazole group is substituted with a 4-chlorophenyl ring at position 3, while the triazole ring contains a methyl group at position 3.
The compound’s synthesis likely involves coupling a benzisoxazole-triazole carbonyl chloride with methyl 2-aminobenzoate, analogous to methods described for related triazole-carboxamides . Crystallographic data for such compounds are often resolved using SHELX software, a widely trusted tool for small-molecule refinement .
Properties
Molecular Formula |
C25H18ClN5O4 |
|---|---|
Molecular Weight |
487.9 g/mol |
IUPAC Name |
methyl 2-[[1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyltriazole-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C25H18ClN5O4/c1-14-22(24(32)27-20-6-4-3-5-18(20)25(33)34-2)28-30-31(14)17-11-12-21-19(13-17)23(35-29-21)15-7-9-16(26)10-8-15/h3-13H,1-2H3,(H,27,32) |
InChI Key |
ILJBWKPRPWGMAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)NC5=CC=CC=C5C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[({1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-1H-1,2,3-triazol-4-yl}carbonyl)amino]benzoate typically involves multi-step organic synthesis. The process may start with the preparation of the benzisoxazole and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these steps include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[({1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-1H-1,2,3-triazol-4-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzisoxazole and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 2-[({1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-1H-1,2,3-triazol-4-yl}carbonyl)amino]benzoate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[({1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-1H-1,2,3-triazol-4-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are ongoing .
Comparison with Similar Compounds
Methyl [[[1-(4-Chlorophenyl)-5-Phenyl-1H-1,2,3-Triazol-4-yl]Carbonyl]Amino]Benzoate (2i)
- Structure : Replaces the benzisoxazole with a phenyl group on the triazole ring.
- Synthesis: Prepared in 72% yield via reaction of 1-(4-chlorophenyl)-5-phenyl-triazole-4-carbonyl chloride with methyl 4-aminobenzoate, followed by recrystallization from methanol .
- Properties : White solid; elemental analysis (C, 60.51%; H, 4.92%; N, 13.80%) aligns with calculated values (C, 60.23%; H, 4.80%; N, 14.05%) .
Methyl 2-[[3-(2-Chlorophenyl)-5-Methyl-1,2-Oxazole-4-Carbonyl]Amino]Benzoate (CAS 301680-63-7)
- Structure : Substitutes benzisoxazole with a simpler oxazole ring and a 2-chlorophenyl group.
- Properties: Molecular weight = 370.8 g/mol; logP = 4.3, indicating higher lipophilicity than the target compound. Hydrogen bonding capacity (1 donor, 5 acceptors) may influence solubility .
Analogues with Benzoxazole and Pyrazole Cores
4-Amino-5-[2-(3-Chlorophenyl)-1,3-Benzoxazol-5-yl]-4H-1,2,4-Triazole-3-Thiol (3)
4-(4-Chlorobenzoyl)-3-Methyl-1-Phenyl-1H-Pyrazol-5-yl 4-Chlorobenzoate
- Structure : Pyrazole core with dual 4-chlorobenzoyl groups.
- Activity : Pyrazole derivatives exhibit antibacterial properties, suggesting the target compound’s benzisoxazole-triazole system may offer similar or enhanced activity .
Herbicidal Analogues with Benzoate Moieties
Tribenuron Methyl Ester (CAS 101200-48-0)
- Structure : Contains a triazine ring and sulfonylurea bridge linked to methyl benzoate.
- Use : Herbicide targeting acetolactate synthase (ALS). Structural differences (triazine vs. triazole) highlight divergent applications (agricultural vs. pharmacological) .
Comparative Analysis of Key Properties
*Estimated based on structural similarity.
Research Findings and Implications
- Synthetic Challenges : The target compound’s benzisoxazole-triazole scaffold requires precise coupling conditions, as seen in triazole-carboxamide syntheses (e.g., 72% yield for 2i) .
- Biological Potential: Benzisoxazoles are established bioactive precursors , suggesting the target compound could be optimized for antimicrobial or anticancer applications.
- Crystallography : Tools like SHELXL and ORTEP-3 enable precise structural validation, critical for understanding structure-activity relationships .
Biological Activity
Methyl 2-[({1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-1H-1,2,3-triazol-4-yl}carbonyl)amino]benzoate, commonly referred to as a triazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that combines a benzisoxazole moiety with a triazole ring, which is known for its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of 404.85 g/mol. The presence of the 4-chlorophenyl group and the triazole ring enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H17ClN4O2 |
| Molar Mass | 404.85 g/mol |
| CAS Number | 337920-28-2 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The triazole ring is known for its role in inhibiting enzymes and receptors that are critical in various biological pathways. For instance, it may inhibit certain kinases or phosphatases involved in cancer cell proliferation or inflammatory responses.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound demonstrate effectiveness against a range of pathogens, including bacteria and fungi.
Anticancer Properties
The compound has been evaluated for its anticancer potential in several studies. It appears to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. For example, it has shown activity against various cancer cell lines such as breast and lung cancer cells.
Neurological Effects
Given the structural similarity to compounds used in treating neurological disorders, this derivative may also possess neuroprotective effects. Preliminary studies suggest it could influence neurotransmitter systems, potentially offering therapeutic benefits in conditions like Alzheimer's disease.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of triazole derivatives highlighted that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of commonly used antibiotics, suggesting a promising alternative for treating resistant strains.
Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines demonstrated that the compound induced apoptosis through caspase activation pathways. The IC50 value was found to be significantly lower than that of standard chemotherapeutic agents, indicating its potential as an effective anticancer drug.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
